![molecular formula C15H16N6O B2875810 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320415-95-0](/img/structure/B2875810.png)
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a vital heterocyclic moiety that plays a significant role in various biological procedures and cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . The synthetic versatility of pyrimidine allows for this diversity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: RORγt Inverse Agonists and JAK Inhibitors
1,2,4-Triazolo[1,5-a]pyrimidines have been found to act as RORγt inverse agonists and JAK1/JAK2 inhibitors . These activities are significant because RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. JAK inhibitors, on the other hand, are important in the treatment of myeloproliferative disorders and other types of cancers due to their role in cytokine signaling.
Pharmaceutical Research: Antimalarial and Antiviral Agents
The triazolopyrimidine scaffold is utilized in the synthesis of compounds with antimalarial activity, such as dihydroorotate dehydrogenase inhibitors . Additionally, these compounds have been investigated for their pharmacological activity by binding to HIV TAR RNA, indicating potential antiviral applications .
Drug Discovery: Bio-isosteres for Purines
In drug discovery, the triazolopyrimidine nucleus has been explored as a bio-isostere for purines . Bio-isosteres are compounds with similar physical or chemical properties that can produce similar biological effects. This application is particularly valuable in the design of new drugs with improved efficacy, reduced side effects, or enhanced metabolic stability.
Material Science: Functionalization of Heterocycles
The triazolopyrimidine derivatives have applications in material sciences, where they are used for the functionalization of heterocycles . This process is crucial for developing new materials with desired properties, such as increased strength, durability, or conductivity.
Organic Chemistry: Catalyst-Free Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrimidines under microwave conditions has been established . This methodology is significant for organic chemistry as it offers a sustainable approach to synthesizing complex heterocyclic compounds with broad substrate scope and good functional group tolerance.
Agriculture: Herbicidal and Antifungal Properties
Triazolopyrimidines have shown remarkable biological activities in agriculture as herbicides and antifungal agents . These properties are essential for protecting crops from various diseases and pests, thereby contributing to food security and sustainable agricultural practices.
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
The inhibition of camp pde can lead to an increase in intracellular camp levels, which can affect various downstream signaling pathways .
Result of Action
The inhibition of camp pde can lead to a variety of cellular responses, depending on the specific cell type and the downstream signaling pathways that are affected .
Propiedades
IUPAC Name |
2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNSAUJUTLLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

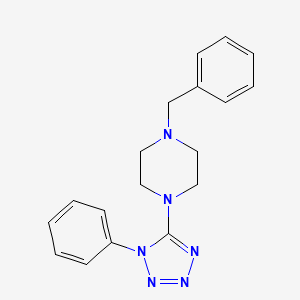
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
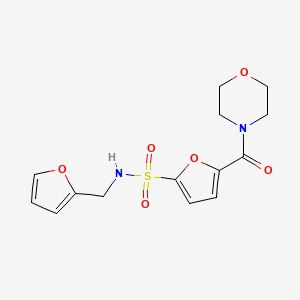
![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
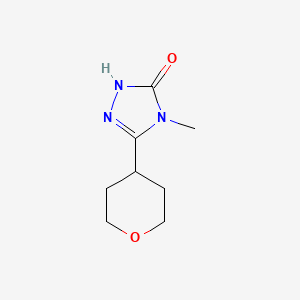
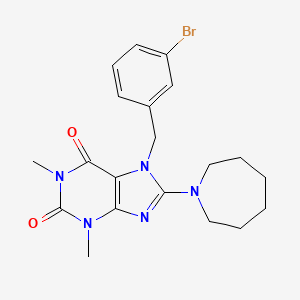

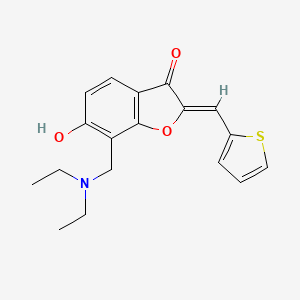

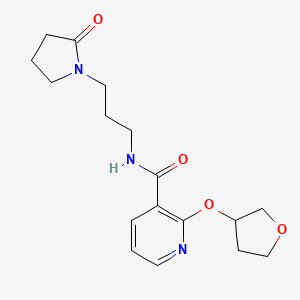
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)